molecular formula C17H18O6 B3029550 Paeoniflorgenin CAS No. 697300-41-7

Paeoniflorgenin

Cat. No. B3029550
M. Wt: 318.32 g/mol
InChI Key: GWQHMWOOQLVRLG-BZEIYFPWSA-N
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Description

Paeoniflorgenin, commonly referred to as paeoniflorin (PF), is a bioactive compound predominantly found in the roots of Paeonia species, such as Paeonia lactiflora. It is a monoterpene glucoside that has been used in Traditional Chinese Medicine for over two millennia. PF is known for its wide range of pharmacological effects, including anti-inflammatory, immunomodulatory, neuroprotective, and hepatoprotective activities .

Synthesis Analysis

While the papers provided do not detail the chemical synthesis of paeoniflorin, its natural occurrence as a principal component of Radix Paeoniae alba suggests that it is typically extracted from plant sources rather than chemically synthesized .

Molecular Structure Analysis

The molecular structure of paeoniflorin is not explicitly discussed in the provided papers. However, as a monoterpene glucoside, its structure includes a glycosidic bond that links a sugar moiety to the terpene structure. This structure is crucial for its bioactivity and solubility in water .

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving paeoniflorin. However, its role in biological systems suggests that it may interact with various molecular pathways and receptors, such as the autophagy-lysosome pathway (ALP), beta 2-adrenergic receptor (beta 2-AR), and the LKB1/AMPK signaling pathway, which are essential for its therapeutic effects .

Physical and Chemical Properties Analysis

Paeoniflorin is described as a water-soluble compound, which is significant for its absorption and pharmacokinetics. Its solubility is a key factor in its distribution and excretion, as well as its ability to exert pharmacological effects in aqueous environments such as blood plasma and cytosol .

Case Studies and Relevant Studies

Several studies have demonstrated the therapeutic potential of paeoniflorin in various disease models. For instance, paeoniflorin protected PC12 cells from neurotoxicity induced by MPP+ and acidic conditions, suggesting a neuroprotective effect that involves the modulation of autophagy . In a rat model of adjuvant arthritis, paeoniflorin induced immune tolerance and regulated beta 2-AR signal transduction, highlighting its anti-inflammatory and immunoregulatory effects . Furthermore, paeoniflorin has shown hepatoprotective properties in models of liver diseases, such as non-alcoholic steatohepatitis (NASH) and liver inflammatory reactions, by modulating various signaling pathways, including ROCK/NF-κB and MAPK . In cardiovascular research, paeoniflorin improved cardiac remodeling in spontaneously hypertensive rats by affecting the MAPK signaling pathway . Lastly, paeoniflorin exhibited antitumor activity in pancreatic cancer cell lines by upregulating the expression of the tumor-suppressor gene HTRA3 .

Scientific Research Applications

Pharmacokinetics and Metabolism

Paeoniflorgenin (PG), a deglucosylated metabolite of paeoniflorin, has been studied for its pharmacokinetics and metabolism. Research showed that paeoniflorin is hydrolyzed into PG and is not absorbed per se, while PG is absorbable and circulates in the bloodstream. This study highlights the importance of understanding the metabolism of paeoniflorin and its conversion to paeoniflorgenin for therapeutic applications (Hsiu et al., 2003).

Neuroprotection

Paeoniflorgenin has shown potential in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have demonstrated its ability to promote neuronal survival and exert anti-inflammatory and anti-apoptotic properties, which are crucial in managing neurodegenerative disorders (Manayi et al., 2017).

Anti-Inflammatory Effects

Research indicates that paeoniflorgenin has significant anti-inflammatory effects. It has been particularly noted for its role in reducing inflammation in conditions like ulcerative colitis and arthritis. The compound's ability to inhibit pathways like NF-κB signaling and apoptosis plays a crucial role in its anti-inflammatory action (Gu et al., 2017).

Intranasal Delivery for Brain Targeting

Innovative research has explored the use of paeoniflorgenin nanocrystals for intranasal delivery as a treatment strategy for Parkinson's disease. This approach has shown promise in improving the bioavailability and effectiveness of the compound in reaching the brain (Wu et al., 2019).

Biosynthesis and Distribution

Understanding the biosynthesis and distribution of paeoniflorgenin in plants like Paeoniaceae is essential for its development and utilization in pharmacology. Research in this area can lead to enhanced production methods and better utilization of this compound in clinical settings (Zhang et al., 2022).

Cholesterol Metabolism

Paeoniflorgenin has been studied for its effects on cholesterol metabolism, particularly in hyperlipidemic conditions. Its ability to regulate cholesterol synthesis and metabolism, and protect against oxidative stress, makes it a potential therapeutic agent for managing cholesterol-related disorders (Hu et al., 2017).

Immune Modulation

Paeoniflorgenin exerts effects on the immune system, particularly in the context of autoimmune diseases like rheumatoid arthritis. Its ability to modulate immune responses and influence signaling pathways in immune cells has therapeutic implications (Li et al., 2012).

Hepatic Protection

Studies have shown that paeoniflorgenin offers hepatic protection and can be effective against various liver diseases. Its multi-targeted approach in managing liver conditions, including cholestasis alleviation and liver fibrosis attenuation, is noteworthy (Ma et al., 2020).

properties

IUPAC Name

[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-14-8-16(19)11-7-17(14,20)15(11,13(22-14)23-16)9-21-12(18)10-5-3-2-4-6-10/h2-6,11,13,19-20H,7-9H2,1H3/t11-,13?,14+,15+,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQHMWOOQLVRLG-BZEIYFPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154925992

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
XX Zhang, JQ Zuo, YT Wang, HY Duan… - Frontiers in Plant …, 2022 - frontiersin.org
… The substrate of glycosyltransferase is paeoniflorgenin and the glycosyl donor is uridine diphosphate glucose. The substrate of benzoyltransferase is 8-debenzoylpaeoniflorin and the …
Number of citations: 10 www.frontiersin.org
YX Zhou, XH Gong, H Zhang, C Peng - Biomedicine & Pharmacotherapy, 2020 - Elsevier
… In the Caco-2 cell model, paeoniflorin was transported 48 times slower than paeoniflorgenin, the aglycone of paeoniflorin [26]. In vivo paeoniflorin was absorbed and reached peak level …
Number of citations: 96 www.sciencedirect.com
PDL Chao, SL Hsiu, YC Hou - 2006 - ACS Publications
… Moreover, the aglycones were negligibly present in the circulation except paeoniflorgenin, a monoterpene. The predominant metabolites of flavonoid glycosides circulating in the blood …
Number of citations: 16 pubs.acs.org
ZQ Liu, ZH Jiang, L Liu, M Hu - Pharmaceutical research, 2006 - Springer
… intact and only aglycone paeoniflorgenin was absorbable into the … paeoniflorgenin, paeonimetabolins I and II (Fig. 1). The mechanism responsible for the formation of paeoniflorgenin is …
Number of citations: 123 link.springer.com
P Kong, R Chi, L Zhang, N Wang, Y Lu - Fitoterapia, 2013 - Elsevier
… (paeoniflorgenin) by intestinal bacteria in the gut after oral administration and paeoniflorgenin is … Further studies are needed to investigate the effects of paeoniflorgenin on adipocyte …
Number of citations: 53 www.sciencedirect.com
J Liang, F Xu, YZ Zhang, S Huang, XY Zang… - … of Pharmaceutical and …, 2013 - Elsevier
… Previously, only 5 metabolites (7R-paeonimetabolin I, 7S-paeonimetabolin I, 7R-paeonimetabolin II, 7S-paeonimetabolin II and paeoniflorgenin) of paeoniflorin had been found, and all …
Number of citations: 135 www.sciencedirect.com
A Manayi, S Omidpanah, D Barreca, S Ficarra… - Phytochemistry …, 2017 - Springer
… The aglycone, paeoniflorgenin, has a permeability 48 times greater than that of the glucoside form. These findings suggest that the glucoside is substantially removed from upper …
Number of citations: 27 link.springer.com
F Jiao, K Varghese, S Wang, Y Liu, H Yu… - Journal of …, 2021 - ncbi.nlm.nih.gov
… PF can also be digested by β-glucosidase to produce paeoniflorgenin (PG). Additionally, PF is a substrate of P-glycoprotein 1 (Pgp), and co-administration of PF with inhibitors of Pgp or …
Number of citations: 19 www.ncbi.nlm.nih.gov
ZQ Liu, ZH Jiang, K Chan, H Zhou, YF Wong… - Journal of …, 2005 - Elsevier
… paeoniflorin could be hydrolyzed into its aglycone, paeoniflorgenin, which could be detected in rats’ serum (17). The Cmax, Tmax, and AUC0–t of paeoniflorgenin were 8.0 µg/ml, 10 min…
Number of citations: 36 www.sciencedirect.com
ZW Chen, L Tong, SM Li, DX Li, Y Zhang… - Journal of …, 2014 - Elsevier
Ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC–Q-TOF/MS) was developed to identify the absorbed parent …
Number of citations: 27 www.sciencedirect.com

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